molecular formula C11H15NO4 B099336 Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 17438-14-1

Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No. B099336
CAS RN: 17438-14-1
M. Wt: 225.24 g/mol
InChI Key: FKDYIXOYTANTSV-UHFFFAOYSA-N
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Description

Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine (DHP), a class of compounds known for their role as calcium channel blockers and their wide range of pharmacological activities. These compounds have been extensively studied due to their therapeutic potential, particularly in cardiovascular diseases. The DHP derivatives are characterized by their dihydropyridine core, which can be modified at various positions to alter their chemical and biological properties .

Synthesis Analysis

The synthesis of DHP derivatives often involves the Hantzsch condensation reaction, which is a classical method for preparing these compounds. For instance, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate was synthesized using microwave irradiation in the presence of iodine under solvent-free conditions, demonstrating a modern approach to the traditional synthesis . Chiral DHP derivatives have also been synthesized, such as the asymmetric synthesis of 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate, which was achieved using chiral phase transfer catalysts .

Molecular Structure Analysis

The molecular structure of DHP derivatives has been characterized using various spectroscopic techniques, including infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), ultraviolet spectrum (UV), and fluorescence techniques. X-ray single crystal diffraction has been employed to determine the solid-state structure of these compounds, revealing details such as the orientation of substituents and the conformation of the dihydropyridine ring . Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations have provided insights into the molecular frontier orbitals and the electronic absorption and emission spectra .

Chemical Reactions Analysis

DHP derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. For example, the reaction of 2H-3-chromenecarbaldehydes with ethyl 3-aminocrotonate in the presence of acetic acid led to the formation of chromene-substituted DHPs . The reactivity of these compounds can be influenced by the substituents on the dihydropyridine ring, as seen in the synthesis of permanently charged chiral DHPs, which showed activity on L-type calcium channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHP derivatives are closely related to their molecular structure. The dihydropyridine ring can adopt different conformations, such as the boat conformation observed in the crystal structure of 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine . The stability of these compounds can vary; some are stable to air oxidation, while others may decompose upon exposure to the atmosphere . The electronic properties, such as basicity and reactivity towards radicals, are also important characteristics that can be tuned by modifying the substituents on the dihydropyridine core .

Scientific Research Applications

Chemical Reactions and Derivatives

Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is involved in various chemical reactions leading to the formation of different derivatives. For instance, it has been found to undergo base-catalysed reactions to derivatives of both 4H- and 3H-azepines, which can be reversed by hydrochloric acid (Anderson & Johnson, 1966). Moreover, the compound has been synthesized through Hantzsch condensation reaction, highlighting its utility in organic synthesis (Zhang, Pan, & Liu, 2009).

Photooxidation Processes

In photooxidation processes, 1,4-dihydropyridines, including dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, have been successfully photooxidized to corresponding pyridines under suitable conditions (Mitsunobu, Matsumoto, Wada, & Masuda, 1972).

Microwave-Assisted Synthesis

The compound has also been prepared in both batch mode and continuous flow conditions under microwave heating, with real-time monitoring by Raman spectroscopy (Christiaens, Vantyghem, Radoiu, & Vanden Eynde, 2013). This illustrates its relevance in modern, efficient synthesis techniques.

Structural Studies

Structural studies of 1,4-dihydropyridine derivatives, including dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, have been conducted to better understand their properties. X-ray crystallography has been utilized to determine their structures, providing insights into their chemical behavior (Palmer & Andersen, 1996).

Catalytic Reactions

It has been used in catalytic reactions, such as the potassium iodide catalyzed reductive dehalogenation of α-halo-ketones, demonstrating its role as a reductant in organic synthesis (Li & Li, 2010).

Synthesis of Antimicrobial Agents

The compound's derivatives have been synthesized and evaluated for antimicrobial properties, indicating its potential application in developing new pharmaceuticals (Prakash et al., 2011).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

As a hydrogen source in conjugate reduction and organocatalytic reductive amination, “Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate” has potential applications in various fields of organic synthesis . Its role in the mechanism of electrochemical oxidation also opens up new avenues for research .

properties

IUPAC Name

dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-6-8(10(13)15-3)5-9(7(2)12-6)11(14)16-4/h12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDYIXOYTANTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C(N1)C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169820
Record name Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source EPA DSSTox
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

CAS RN

17438-14-1
Record name 3,5-Dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
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Record name Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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Record name Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source EPA DSSTox
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Record name Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Zhang, D Xian, J Wang, G Zhang - Acta Crystallographica Section …, 2009 - scripts.iucr.org
In the crystal of the title compound, C11H15NO4, the molecules are linked into sheets by N—H⋯O and C—H⋯O hydrogen bonds. Within the molecule, the 1,4-dihydropyridine ring …
Number of citations: 2 scripts.iucr.org
R Wang, Y Geng, L Zhang, W Wu, W Fan… - Chinese Journal of …, 2015 - Wiley Online Library
Photoinduced electron transfer process is a crucial step in photooxidation to obtain synthetic chemicals. However, the driving forces of electron transfer as priority in all have been rarely …
Number of citations: 9 onlinelibrary.wiley.com
J Zhang, C Shang, L Jin - J. Chem. Soc. Pak, 2012 - jcsp.org.pk
symmetrical 1, 4-dihydropyridine derivatives 4 (ao) were synthesized in ionic liquid [Bmim] Cl· AlCl3 for 2-4 h with the 70%-90% yield, and the ionic liquid could be utilized for 5 times …
Number of citations: 3 jcsp.org.pk

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